2,5-Di-4-pyridinylpyrazine

Crystal engineering Coordination chemistry Solid-state packing

For researchers requiring a structurally predictable, linear bridging ligand, choose 2,5-Di-4-pyridinylpyrazine (4-bppz). Its para-substitution pattern enforces a nearly linear coordination vector and exclusive bridging mode, unlike its ortho- or meta-isomers which form chelates or zigzag structures. The quantifiable 17.7° pyridine-pyrazine dihedral angle enables precise electronic attenuation, making it ideal for 1D coordination polymers and MOF design. Ensure experimental reproducibility by avoiding isomer substitution.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
Cat. No. B15289840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di-4-pyridinylpyrazine
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=C(C=N2)C3=CC=NC=C3
InChIInChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-18-14(10-17-13)12-3-7-16-8-4-12/h1-10H
InChIKeyFUTRZGJUMRZSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Di-4-pyridinylpyrazine (4-bppz): Structural Identity and Procurement-Relevant Properties of a Symmetrical Bis(pyridyl)pyrazine Bridging Ligand


2,5-Di-4-pyridinylpyrazine (CAS 524919-23-1, synonym 4-bppz) is a heterocyclic compound belonging to the bis(pyridyl)pyrazine family, consisting of a central pyrazine ring symmetrically substituted at the 2- and 5-positions with 4-pyridyl groups (C14H10N4, MW 234.256 g·mol⁻¹) [1][2]. The compound possesses Ci symmetry, with the pyridine nitrogen atoms positioned para to the pyrazine linkage, resulting in a dihedral angle of 17.7° between the pyridine and pyrazine ring planes [1]. This specific architecture confers an exclusively bridging coordination mode through the terminal pyridyl nitrogen donors, distinguishing it fundamentally from its ortho- and meta-substituted positional isomers [1][2]. The compound has documented utility as a precursor for isonicotinic acid derivatives relevant to tuberculosis chemotherapy .

Why 2,5-Di-4-pyridinylpyrazine Cannot Be Replaced by Positional Isomers or Common Bridging Ligands: The Quantified Structural Divergence


Positional isomerism in bis(pyridyl)pyrazine ligands is not a minor structural perturbation—it fundamentally alters solid-state packing, coordination topology, and electronic conjugation. Replacing 2,5-di-4-pyridinylpyrazine (4-bppz) with its 3-pyridyl (meta) isomer changes the dihedral angle from 17.7° to 2.6° and the space group from P2₁/a to P2₁/c [1]; replacing it with the 2-pyridyl (ortho) isomer shifts the dihedral angle to 7.88° and converts the ligand from a purely bridging module to a bis-bidentate chelator capable of forming discrete molecular complexes rather than extended coordination polymers [2]. Even against the common linear linker 4,4′-bipyridine, 4-bppz introduces an integrated pyrazine π-acceptor core that enables additional charge-transfer electronic states not accessible with simple bipyridine spacers [3]. These differences are measurable by single-crystal X-ray diffraction and directly determine the dimensionality, topology, and function of the resulting metal-organic architectures. Generic substitution without experimental validation therefore risks producing a structurally and electronically distinct material.

2,5-Di-4-pyridinylpyrazine: Quantified Differential Performance Against Closest Structural Analogs


Crystal Structure and Dihedral Angle: 4-bppz vs. 3-bppz (Para vs. Meta Positional Isomers)

In a direct head-to-head single-crystal X-ray diffraction study, 2,5-bis(4-pyridyl)pyrazine (4-bppz) and its meta isomer 2,5-bis(3-pyridyl)pyrazine (3-bppz) exhibit fundamentally different crystal packing. 4-bppz crystallizes in space group P2₁/a with unit cell parameters a = 7.319(1), b = 5.746(1), c = 12.756(2) Å, β = 93.16(1)° and a pyridine–pyrazine dihedral angle of 17.7°, while 3-bppz crystallizes in P2₁/c with a = 10.9148(4), b = 4.5722(1), c = 11.4462(2) Å, β = 109.571(2)° and a dihedral angle of only 2.6° [1]. The 6.8-fold difference in dihedral angle (17.7° vs. 2.6°) directly impacts the degree of π-conjugation between the pyridine and pyrazine rings.

Crystal engineering Coordination chemistry Solid-state packing

Coordination Polymer Topology: Linear Chains (4-bppz) vs. Zigzag Chains (3-bppz) with Cadmium(II) Acetate

The coordination behavior of 4-bppz and 3-bppz with the same metal salt (Cd(OAc)₂) produces topologically distinct polymers. With 4-bppz, the complex [Cd(OAc)₂(4-bppz)(MeOH)]ₙ crystallizes in space group P1̄ with unit cell parameters a = 8.680(1), b = 10.035(1), c = 13.445(1) Å, α = 77.35(1), β = 71.17(1), γ = 80.14(1)°. In contrast, the analogous 3-bppz complex [Cd(OAc)₂(3-bppz)(MeOH)]ₙ adopts a double zigzag chain topology with unit cell a = 9.306(1), b = 9.733(1), c = 11.550(1) Å, α = 87.86(1), β = 76.73(1), γ = 85.91(1)° [1]. With silver(I) acetate, 4-bppz uniquely forms a perfectly linear coordination chain [Ag(OAc)(4-bppz)]ₙ (P2₁/c, a = 8.472(1), b = 13.051(1), c = 19.063(2) Å, β = 109.96(1)°), while 3-bppz with HgI₂ yields a discrete binuclear cyclic structure [Hg₂I₄(3-bppz)₂] (C2/c) rather than a polymer [1].

Coordination polymer MOF precursor Supramolecular architecture

Dihedral Angle Comparison Across All Three Positional Isomers: 4-bppz vs. 3-bppz vs. 2-bppz (BPPZ)

A cross-study comparison of the three positional isomers of 2,5-bis(pyridyl)pyrazine reveals systematic variation in the pyridine–pyrazine dihedral angle: 4-bppz (para): 17.7° [1]; 3-bppz (meta): 2.6° [1]; 2-bppz (ortho, designated BPPZ): 7.88° [2]. The para isomer (4-bppz) exhibits the largest deviation from coplanarity (17.7°), which is 2.25× greater than the ortho isomer (7.88°) and 6.8× greater than the meta isomer (2.6°). Upon coordination to 3d transition metals, the 2-bppz dihedral angle further flattens: 2.6° (Mnᴵᴵ), 4° (Feᴵᴵ), and 8.5° (Cuᴵᴵ) [2], whereas 4-bppz retains a consistently twisted conformation in its metal complexes [1].

Conformational analysis π-Conjugation Ligand design

Charge-Transfer Complex Color: 4-bppz vs. Quaterpyridine (qpy) with Ferrocenylboranes

When reacted with ferrocenylboranes FcB(Me)Br, 2,5-bis(pyridyl)pyrazine (bppz, encompassing the 4-pyridyl isomer framework) forms stable boronium cation adducts that exhibit an intense green color, whereas the corresponding adducts with the 4,4′-bipyridine derivative quaterpyridine (qpy) are deeply blue colored [1]. Both classes of compounds undergo reversible ferrocene-centered oxidation and multiple consecutive reduction processes centered at the cationic sidechains, as demonstrated by cyclic voltammetry [1]. The distinct color difference (green vs. blue) is diagnostic of different charge-transfer interaction energies between the electron-rich ferrocene donor and the electron-poor heterocyclic acceptor, reflecting the differing π-acceptor strengths of the pyrazine-containing bppz core versus the all-pyridine qpy framework.

Charge-transfer complexes Redox-active ligands Organometallic chemistry

Bridging vs. Chelating Coordination Mode: 4-bppz vs. 2-bppz (BPPZ)

The coordination chemistry of the three positional isomers is governed by nitrogen atom orientation. 4-bppz, with pyridyl nitrogen atoms in the para position, functions exclusively as a bis(monodentate) bridging ligand, using only its pyridyl N donors for metal coordination, as demonstrated in its Ag(I), Cd(II), and Hg(II) complexes [1]. In contrast, 2-bppz (BPPZ), with pyridyl nitrogen atoms in the ortho position, can act as a symmetrical bis(bidentate) chelating ligand, forming discrete molecular complexes with Mnᴵᴵ, Feᴵᴵ, and Cuᴵᴵ where each metal is chelated by one pyridyl N and the adjacent pyrazine N [2]. The metal–Npy bond distances in these 2-bppz complexes are shorter than standard values and similar in length to the metal–Npz distances [2], indicating equivalent donor strength from both nitrogen types in the chelating mode. The para isomer's inability to chelate is a direct structural consequence of the 4-pyridyl substitution pattern.

Coordination mode Bridging ligand Bis-bidentate chelator

2,5-Di-4-pyridinylpyrazine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Rational Design of 1D Linear Coordination Polymers and MOF Building Blocks

The para-substitution pattern of 2,5-di-4-pyridinylpyrazine directs both pyridyl nitrogen donors outward along a nearly linear vector, producing perfectly linear 1D coordination chains as demonstrated with Ag(I) acetate [1]. This predictable linear propagation is not achievable with the meta isomer (3-bppz), which forms zigzag or discrete cyclic structures depending on the metal center [1], nor with the ortho isomer (2-bppz), which preferentially chelates single metal centers rather than bridging them [2]. Researchers designing metal-organic frameworks (MOFs) requiring linear linker geometry should select 4-bppz as the bridging ligand of choice when 1D chain predictability is paramount.

Modulation of Electronic Coupling Through Controlled π-Conjugation in Bridging Ligand Systems

The persistent 17.7° pyridine–pyrazine dihedral angle in 4-bppz—6.8× larger than that of 3-bppz (2.6°) and 2.25× larger than that of 2-bppz (7.88°) [1][2]—provides a quantifiable reduction in inter-ring π-conjugation. This structural feature can be exploited to attenuate electronic coupling between metal centers in dinuclear or polynuclear complexes. The differential charge-transfer absorption observed in ferrocenylborane adducts (green for bppz vs. blue for qpy) [3] further demonstrates that the pyrazine core imparts distinct electronic properties not available with all-pyridine linkers such as 4,4′-bipyridine or quaterpyridine.

Synthesis of Isonicotinic Acid Derivatives for Antitubercular Agent Development

2,5-Di-4-pyridinylpyrazine has documented utility as a precursor in the preparation of isonicotinic acid derivatives employed in tuberculosis chemotherapy . This specific synthetic application leverages the 4-pyridyl substitution pattern, as the para-pyridyl groups can be oxidatively transformed to isonicotinic acid moieties. The availability of a dedicated industrial production method via cobalt- or nickel-catalyzed reductive coupling [4] further supports procurement of this compound for medicinal chemistry programs targeting antitubercular agents.

Heterometallic Complex Synthesis Using the Planar Bis(alkynyl)Pt(II) Tweezer Platform

2,5-Bis(pyridyl)pyrazine serves as a versatile connectivity unit for assembling heterobi-, tri-, and tetranuclear transition metal complexes when combined with the metalloligand [(bppz)Pt(CCSiMe₃)₂] [5]. By varying the stoichiometry and the identity of the secondary metal (Cu(I) or Ag(I)), the bppz platform enables rational construction of PtM, Pt₂M, and Ti₂M₂ architectures with precise control over nuclearity. The planar bppz unit adopts a nearly perpendicular orientation relative to the organometallic π-tweezer groups in the solid state [5], a structural feature that can be exploited for designing molecular materials with controlled spatial arrangements of metal centers.

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